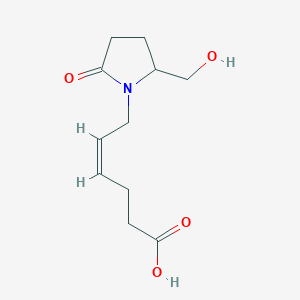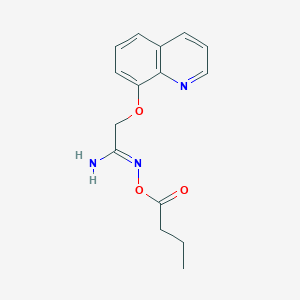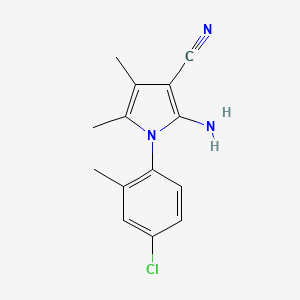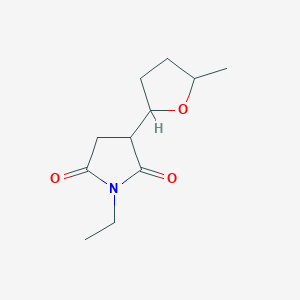
1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring. This compound is of significant interest due to its versatile applications in medicinal chemistry and pharmacology. The pyrrolidine ring, known for its nitrogen-containing five-membered structure, is a common scaffold in drug discovery .
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often through the use of advanced techniques such as continuous flow chemistry.
Analyse Des Réactions Chimiques
1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones. What sets 1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione apart is its unique substitution pattern, which can lead to different biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-ethyl-3-(5-methyloxolan-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H17NO3/c1-3-12-10(13)6-8(11(12)14)9-5-4-7(2)15-9/h7-9H,3-6H2,1-2H3 |
Clé InChI |
LGBBCXRQJCVAEK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)CC(C1=O)C2CCC(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


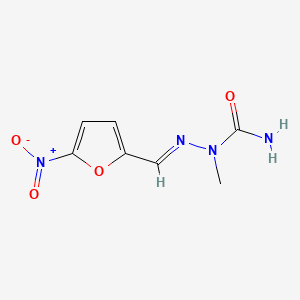
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12883707.png)
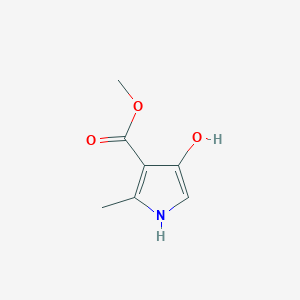
![4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)

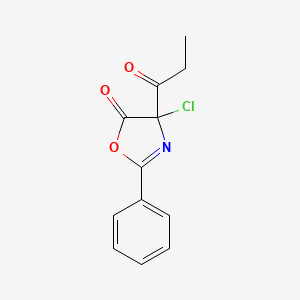
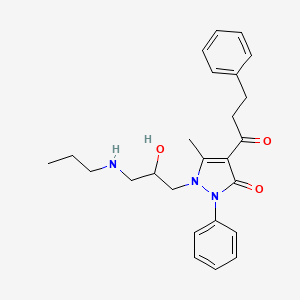
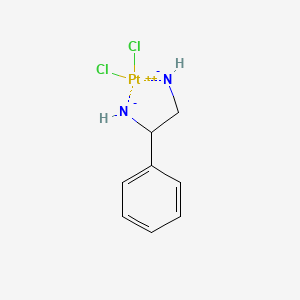
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)
